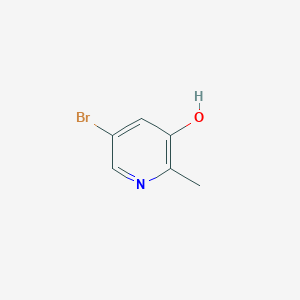

5-Bromo-2-methylpyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDLMQWUZXRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530216 | |

| Record name | 5-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-25-6 | |

| Record name | 5-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methylpyridin-3-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-methylpyridin-3-ol

Introduction

This compound is a halogenated pyridinol derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the privileged pyridine scaffold makes it an intermediate of significant interest for researchers in pharmaceutical drug discovery, agrochemical development, and materials science. The pyridine ring is a cornerstone motif in numerous FDA-approved drugs, and functionalized analogs like this compound provide chemists with a powerful tool to explore structure-activity relationships (SAR) and construct complex molecular architectures.

This technical guide provides an in-depth analysis of the core chemical properties, reactivity, spectroscopic signatures, and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the bedrock of its application. The key identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91420-25-6 | [2] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=N1)Br)O | [1] |

| InChIKey | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [1] |

| Appearance | White to Brown powder/crystal | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Molecular Structure and Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-deficient pyridine ring and its functional groups dictates its chemical behavior.

Caption: Key reactive sites of this compound.

The C(5)-Br Bond: A Gateway to Molecular Complexity

The bromine atom at the 5-position is the most synthetically versatile handle on the molecule. As an excellent leaving group on an electron-deficient aromatic ring, it is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.[3] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[4][5][6]

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form biaryl or aryl-vinyl structures. This is one of the most powerful and widely used methods for C-C bond formation.[6][7]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, yielding substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Coupling with alkenes to form substituted olefins.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations. The use of specialized phosphine-based ligands (e.g., YPhos) can be crucial for achieving high yields, particularly with less expensive but also less reactive aryl chloride coupling partners.[4]

The following diagram and protocol outline a representative workflow for a Suzuki-Miyaura reaction, a cornerstone transformation for this class of compounds.[7][8]

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by air.[5] Purging with an inert gas like nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducible results.

-

Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a critical, self-validating step for reaction success.

-

Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid.[5][7] The choice of base can significantly impact reaction rate and yield.

The C(3)-OH Group: A Site for Modulation

The phenolic hydroxyl group offers a secondary point for chemical modification. Its properties include:

-

Acidity: The hydroxyl proton is acidic and can be removed by a suitable base. This can be important for protecting the group or for modulating the electronic properties of the ring.

-

Nucleophilicity: The oxygen atom can act as a nucleophile, enabling reactions such as O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. This allows for the introduction of new functionalities and can be used to tune properties like solubility and bioavailability in a drug discovery context.

-

Directing Group: In certain electrophilic aromatic substitution reactions, the hydroxyl group can act as a powerful ortho-, para-directing group, although the overall reactivity of the pyridine ring to such reactions is low.

Spectroscopic Signature (Predictive Analysis)

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.5 ppm). These will appear as singlets or narrow doublets due to the substitution pattern.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.6 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected. It may be observed anywhere from δ 5-10 ppm.

-

-

¹³C NMR:

-

Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.

-

The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effect.

-

The carbon attached to the hydroxyl group (C3) will appear at a downfield shift (typically δ 150-160 ppm).

-

The methyl carbon signal will be observed in the upfield region (δ 15-25 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a unique molecular "fingerprint."[10] Key expected absorption bands include:

-

O-H Stretch: A strong, broad band in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

-

Aromatic C=C & C=N Stretches: Medium to strong, sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring skeleton.[10]

-

Methyl (-CH₃) Bends: Characteristic bending vibrations around 1470 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).[10]

-

C-Br Stretch: A medium to strong band in the lower frequency "fingerprint" region, typically between 550-650 cm⁻¹.[10]

-

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with several hazards that necessitate careful handling to ensure researcher safety.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

STOT: Specific Target Organ Toxicity

Standard Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to prevent skin contact.

-

-

Dispensing: As a solid, avoid creating dust when weighing or transferring the material. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the fume hood.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a versatile heterocyclic intermediate. Its true value lies in the strategic combination of a privileged pyridine core with orthogonal reactive handles—the C-Br bond for sophisticated cross-coupling chemistry and the C-OH bond for secondary modifications. This duality allows for the efficient and modular construction of complex molecules, making it an indispensable tool for medicinal chemists and material scientists aiming to drive innovation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this valuable compound.

References

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. MDPI. Retrieved from [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Nobel Prize Outreach. Retrieved from [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2009). Google Patents.

-

Krasovskiy, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(11), 2949. PMC - PubMed Central. Retrieved from [Link]

-

Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 91420-25-6|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nobelprize.org [nobelprize.org]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR [m.chemicalbook.com]

5-Bromo-2-methylpyridin-3-ol CAS number 91420-25-6

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol (CAS: 91420-25-6)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, synthetic utility, and safety considerations, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic building block whose strategic importance lies in the unique arrangement of its functional groups. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound—a hydroxyl group, a methyl group, and a bromine atom—offers a versatile platform for chemical modification.

The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. The methyl group at the 2-position can provide steric influence and modulate the electronic properties of the ring. Most importantly, the bromine atom at the 5-position serves as a key synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and handling.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system adapted from established methodologies for similar bromopyridine derivatives. [1]Researchers should perform small-scale trials to optimize conditions for their specific substrate.

Objective: To synthesize a 5-aryl-2-methylpyridin-3-ol derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (1.5 - 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Reagent Addition: Add the palladium catalyst to the flask under the inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.

-

Causality Check: The use of an inert atmosphere and degassed solvents is critical. Oxygen can oxidatively deactivate the palladium(0) catalyst, halting the catalytic cycle and preventing product formation.

-

Reaction: Heat the mixture with vigorous stirring to 85–95 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-aryl-2-methylpyridin-3-ol.

-

Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for the parent this compound is not extensively published, its value is realized upon its incorporation into larger molecules. Its structural analogues and derivatives are key components in the synthesis of compounds targeting a range of diseases.

-

Kinase Inhibitors: The substituted aminopyridine scaffold is a well-known pharmacophore for kinase inhibitors, which are crucial in oncology and inflammatory disease research. [2]Derivatives of 5-Bromo-2-methylpyridin-3-amine, a closely related analogue, are used to develop potent inhibitors of pathways like the p38 MAP kinase pathway. [2]* Neurological and Agrochemical Agents: Other functionalized bromomethylpyridines serve as intermediates in the synthesis of pharmaceuticals for neurological disorders and in the development of advanced agrochemicals. [3]The versatility of the bromopyridine moiety allows for the creation of diverse libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [4][5] |

| Signal Word | Warning | [4][5] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4][5] |

| H315 | Causes skin irritation. | [4][5] | |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. | [5]|

Handling:

-

Always use this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

PubChem. This compound | C6H6BrNO | CID 13227968. [Link]

-

Anichem. This compound. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol: A Versatile Building Block for Advanced Chemical Synthesis

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an ideal framework for designing novel therapeutic agents. Within this class of compounds, halogenated pyridines have emerged as particularly valuable intermediates, offering a reactive handle for the construction of complex molecular architectures through modern cross-coupling methodologies. This technical guide provides a comprehensive exploration of 5-Bromo-2-methylpyridin-3-ol, a strategically functionalized pyridine derivative with significant potential in drug discovery and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

Below is a 2D representation of the molecular structure of this compound.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodological Considerations:

-

Regioselective Bromination: The synthesis would likely commence with the regioselective bromination of a suitable precursor like 2-methyl-3-nitropyridine. The nitro group acts as a deactivating group, directing the electrophilic bromine to the 5-position. A common method for this transformation involves the use of bromine in acetic acid. [1]

-

Reduction of the Nitro Group: The resulting 5-Bromo-2-methyl-3-nitropyridine would then undergo reduction of the nitro group to an amine. A widely used and scalable method for this reduction is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride or hydrochloric acid, in a protic solvent like ethanol or methanol. [1][2]

-

Diazotization and Hydrolysis: The final step would involve the conversion of the amino group of 5-Bromo-2-methylpyridin-3-amine to a hydroxyl group. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures, followed by hydrolysis of the resulting diazonium salt by warming the reaction mixture. This is a standard transformation in aromatic chemistry.

Spectroscopic Characterization: A Predictive Analysis

Although experimentally obtained spectra for this compound are not widely published, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons will present as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the substituents on the pyridine ring. The carbon bearing the bromine atom will be shifted to a higher field compared to an unsubstituted carbon, while the carbons attached to the nitrogen, oxygen, and methyl groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2870 | C-H stretch | Methyl |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1300-1000 | C-O stretch | Phenolic hydroxyl |

| Below 800 | C-Br stretch | Bromo group |

This predicted data is based on established IR correlation tables and data for similar substituted pyridines. [3] Mass Spectrometry (MS):

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 187 and 189. Common fragmentation pathways would likely involve the loss of the methyl group (M-15) and potentially the loss of CO, which is characteristic of phenols. [4]

Reactivity and Synthetic Utility: The Power of the C-Br Bond

The synthetic utility of this compound is largely dictated by the reactivity of its functional groups, with the carbon-bromine bond being the most versatile handle for molecular elaboration. The bromine atom at the 5-position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. [5][6]This makes the C-Br bond in this compound an excellent site for selective functionalization.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-2-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical need for robust and scalable synthetic routes, this document elucidates the most viable pathway, commencing from readily available starting materials. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the mechanistic rationale and strategic considerations for each transformation. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and allied industries, offering field-proven insights to facilitate the efficient synthesis of this important intermediate.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridin-3-ols are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of physicochemical properties and pharmacological activity. The target molecule, this compound, is of particular interest due to the presence of three key functionalities: a hydroxyl group, which can act as a hydrogen bond donor and a site for further derivatization; a methyl group, which can influence steric interactions and metabolic stability; and a bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthesis of such polysubstituted pyridines, however, can be challenging due to issues of regioselectivity and the potential for competing side reactions. This guide aims to provide a clear and reliable pathway to this compound, empowering researchers to access this valuable compound for their discovery and development programs.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic strategies were considered for the synthesis of this compound:

-

Route 1: Direct Bromination of 2-methylpyridin-3-ol. This approach is atom-economical but poses significant challenges in controlling the regioselectivity of the bromination. The hydroxyl and methyl groups are both activating and will direct electrophilic substitution to multiple positions on the pyridine ring.

-

Route 2: A Multi-step Synthesis via a 3-Amino Pyridine Intermediate. This pathway offers superior control over the introduction of the bromine atom and the final hydroxyl group through a sequence of well-established reactions. This route was identified as the more robust and scalable approach.

This guide will focus on the detailed execution of Route 2.

The Recommended Synthetic Pathway: A Step-by-Step Guide

The most reliable and scalable synthesis of this compound proceeds through the key intermediate, 5-Bromo-2-methylpyridin-3-amine. This intermediate is synthesized in a three-step sequence starting from 2-chloro-3-nitropyridine. The final transformation of the amino group to the hydroxyl group is achieved via a Sandmeyer-type reaction.

Caption: Overall workflow for the synthesis of this compound.

Synthesis of the Key Intermediate: 5-Bromo-2-methylpyridin-3-amine

The synthesis of this crucial intermediate is accomplished in three distinct steps, each with a well-defined protocol and rationale.

The initial step involves the introduction of a methyl group at the 2-position of the pyridine ring. A robust method for this transformation is the reaction with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation.[1]

-

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates diethyl malonate to form the nucleophilic enolate. Toluene is a suitable high-boiling solvent for the condensation reaction. The subsequent acidic workup with hydrochloric acid facilitates both the hydrolysis of the ester and the decarboxylation of the resulting malonic acid derivative to yield the desired methyl group.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous toluene.

-

Formation of the Malonate Anion: Cool the suspension in an ice bath and add diethyl malonate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Condensation Reaction: Add a solution of 2-chloro-3-nitropyridine in toluene dropwise to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and add 6 M hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-nitropyridine. The product can be purified by column chromatography on silica gel if necessary.

The second step is the critical regioselective bromination of 2-methyl-3-nitropyridine. The nitro group is a strong deactivating group and a meta-director, while the methyl group is a weak activating group and an ortho-, para-director. The combination of these directing effects favors the introduction of the bromine atom at the 5-position.[1]

-

Causality of Experimental Choices: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution. Sodium acetate is added as a buffer to modulate the acidity of the reaction mixture. The reaction is performed at a reduced temperature during the addition of bromine to control the exothermic reaction and minimize the formation of by-products.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

-

Reaction Setup: In a jacketed reactor or a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-3-nitropyridine and sodium acetate in glacial acetic acid.

-

Addition of Bromine: Cool the mixture to 10-15 °C. Add bromine dropwise to the stirred solution, ensuring the temperature is maintained below 20 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by pouring the mixture into ice water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid or an ammonium salt.[2]

-

Causality of Experimental Choices: Iron is an inexpensive and effective reducing agent for nitro groups. The reaction is typically carried out in a protic solvent mixture like methanol and water. Ammonium chloride is used to generate a mildly acidic environment in situ, which facilitates the reduction process.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyridin-3-amine

-

Reaction Setup: To a suspension of iron powder and ammonium chloride in a mixture of methanol and water, heat the mixture to reflux (approximately 80 °C).

-

Addition of Nitro Compound: Add the 5-Bromo-2-methyl-3-nitropyridine portion-wise, maintaining the reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Add ethyl acetate and water to the residue. Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-methylpyridin-3-amine. The crude product can be further purified by column chromatography if necessary.

Final Step: Conversion of 5-Bromo-2-methylpyridin-3-amine to this compound

The conversion of the 3-amino group to a 3-hydroxyl group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed to the desired pyridinol.

-

Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5 °C) as pyridyl diazonium salts can be unstable at higher temperatures. Sulfuric acid is used as the strong acid to generate nitrous acid from sodium nitrite. The subsequent heating of the diazonium salt solution in the presence of water leads to the hydrolysis and formation of the hydroxyl group, with the evolution of nitrogen gas.

Experimental Protocol: Synthesis of this compound

-

Diazotization: In a flask, dissolve 5-Bromo-2-methylpyridin-3-amine in a dilute solution of sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |

| 1 | 2-Chloro-3-nitropyridine | 2-Methyl-3-nitropyridine | Diethyl malonate, NaH, Toluene; then HCl, reflux | ~70-80% |

| 2 | 2-Methyl-3-nitropyridine | 5-Bromo-2-methyl-3-nitropyridine | Br₂, NaOAc, Acetic Acid, 10-20 °C | ~85-95% |

| 3 | 5-Bromo-2-methyl-3-nitropyridine | 5-Bromo-2-methylpyridin-3-amine | Fe, NH₄Cl, Methanol/Water, reflux | ~90-95%[2] |

| 4 | 5-Bromo-2-methylpyridin-3-amine | This compound | NaNO₂, H₂SO₄, H₂O, 0-5 °C then heat | ~50-70% (estimated) |

Conclusion

This technical guide has outlined a robust and reliable multi-step synthesis for this compound. By leveraging a well-controlled, stepwise functionalization of the pyridine ring, this pathway overcomes the regioselectivity challenges associated with direct bromination. The provided experimental protocols are based on established and scalable chemical transformations, offering a practical approach for researchers in the field. The strategic use of the Sandmeyer-type reaction in the final step highlights the power of classical organic reactions in the synthesis of complex heterocyclic building blocks. This guide serves as a valuable resource for the efficient and reproducible synthesis of this compound, facilitating its application in drug discovery and development.

References

- BenchChem. (2026). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. [Link not available]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 5-Bromo-2-methylpyridin-3-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and comprehensive, actionable protocols for experimental solubility determination. This guide is intended to empower researchers to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter for reaction optimization, purification, formulation, and drug delivery system design.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. From a synthetic chemistry perspective, solubility in organic solvents is paramount for reaction kinetics, purification via crystallization, and chromatographic separation. In the realm of drug development, aqueous and lipid solubility are critical determinants of a compound's bioavailability and pharmacokinetic profile. A thorough understanding and precise measurement of solubility are therefore indispensable for efficient and successful research and development.

Molecular Structure and its Implications for Solubility

The solubility of this compound is intrinsically linked to its molecular structure. A nuanced understanding of its constituent functional groups and overall polarity is the first step in predicting its behavior in various solvents.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar, protic solvents like alcohols.

-

Methyl Group (-CH₃): This non-polar alkyl group contributes to the lipophilicity of the molecule, potentially increasing solubility in less polar organic solvents.

-

Bromine Atom (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule, influencing van der Waals interactions.

Based on these features, a qualitative solubility profile can be predicted. The presence of the hydroxyl group suggests good solubility in polar protic solvents. The pyridine ring and the overall molecular structure allow for dipole-dipole interactions, suggesting solubility in polar aprotic solvents. The non-polar methyl group may impart some solubility in less polar solvents, while solubility in non-polar aliphatic solvents is expected to be low.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG).[1] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy of dissolution is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

The enthalpy of solution can be understood as the net energy change from three key steps[2]:

-

Breaking solute-solute interactions (endothermic): Energy is required to overcome the crystal lattice energy of solid this compound.

-

Breaking solvent-solvent interactions (endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.

-

Forming solute-solvent interactions (exothermic): Energy is released when the solute molecule is solvated.

The interplay of these enthalpic contributions, along with the increase in entropy that typically accompanies dissolution, determines the extent of solubility.[3] Strong solute-solvent interactions, such as the hydrogen bonding between the hydroxyl group of this compound and a protic solvent, will favor dissolution.[4][5][6][7]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding interactions between the solvent and the hydroxyl group and pyridine nitrogen of the solute.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderate to High | Dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds will promote dissolution. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and non-polar characteristics may allow for some dissolution. |

| Non-polar Aromatic | Toluene | Low | While pi-pi stacking interactions are possible with the pyridine ring, the overall polarity mismatch will limit solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity will result in poor solute-solvent interactions. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This rapid method provides a general understanding of a compound's solubility in various solvents and is useful for initial solvent screening for reactions or recrystallization.

Caption: Workflow for qualitative solubility testing.

Step-by-Step Protocol:

-

Preparation: Into a series of labeled small test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent.

-

Mixing: Vigorously agitate the tubes using a vortex mixer or by shaking for 1-2 minutes.

-

Observation: Visually inspect each tube. If the solid has completely disappeared, the compound is considered "soluble" in that solvent at that approximate concentration. If solid remains, it is considered "insoluble" or "sparingly soluble."

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method, often referred to as the shake-flask method, determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Caption: Workflow for the equilibrium solubility method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a sealed vial containing a precisely known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A standard curve of known concentrations should be prepared for accurate quantification.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Applications of Solubility Data

-

Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Knowledge of solubility in different solvents is the cornerstone of developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Information on recrystallization of similar compounds suggests that mixed solvent systems like ethanol/ethyl acetate or ethanol/water could be effective for this compound.[4]

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical for creating stable and bioavailable drug products.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in public literature, a strong predictive understanding of its solubility can be derived from its molecular structure and the fundamental principles of dissolution. This guide provides the theoretical background and, critically, the detailed experimental protocols necessary for researchers to determine this vital parameter. By following the outlined procedures, scientists and drug development professionals can generate the reliable solubility data required to advance their research and development efforts.

References

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Fiveable. 9.6 Free Energy of Dissolution. AP Chem. [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. 2025. [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. 2022. [Link]

-

askIITians. How do hydrogen bonds affect solubility?. 2025. [Link]

-

PubChem. This compound. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

Wikipedia. Enthalpy change of solution. [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. 2022. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. schrodinger.com [schrodinger.com]

- 3. This compound | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-2-methylpyridin-3-ol

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy.[1][2] This principle extends rigorously to its precursors and key intermediates. This compound, a substituted pyridine, serves as a vital building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a brominated pyridine core with hydroxyl and methyl functional groups, presents a unique analytical challenge. Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the consistency of the final drug product and for compliance with stringent regulatory standards set by bodies like the FDA and EMA.[3][4][5]

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond rote protocols to explain the scientific rationale behind method selection, experimental design, and data interpretation. We will explore a multi-modal analytical approach, leveraging the strengths of orthogonal techniques to build a complete and reliable purity profile, essential for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A successful analytical strategy begins with a thorough understanding of the analyte's properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [6] |

| Molecular Weight | 188.02 g/mol | [6] |

| Appearance | Typically a solid | [7] |

| Key Structural Features | Pyridine ring, bromo substituent, hydroxyl group, methyl group | [6] |

| Solubility | Soluble in organic solvents like DMSO | [8] |

The presence of the polar hydroxyl group and the basic pyridine nitrogen atom dictates its chromatographic behavior, making it suitable for reversed-phase liquid chromatography while potentially requiring derivatization for gas chromatography.

Strategic Approach to Purity Analysis

A robust purity assessment relies on a combination of techniques that can separate, identify, and quantify the main component and any potential impurities. These impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[1][9] The logical workflow for analyzing a new batch of this compound should be systematic.

Sources

- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]

- 2. nicovaper.com [nicovaper.com]

- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 4. pharmexcil.com [pharmexcil.com]

- 5. npra.gov.my [npra.gov.my]

- 6. This compound | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 91420-25-6 this compound AKSci W9387 [aksci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol: Reactivity, Stability, and Synthetic Utility

Abstract

5-Bromo-2-methylpyridin-3-ol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a reactive bromine atom, an activating methyl group, and a nucleophilic hydroxyl group on a pyridine core—renders it a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom at the C-5 position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, providing a robust handle for C-C and C-N bond formation. This guide offers a comprehensive analysis of the molecule's reactivity, stability profile, and core synthetic applications. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and discuss critical considerations for its handling and storage, equipping researchers with the knowledge to effectively leverage this valuable building block in drug discovery and development programs.

Core Molecular Profile and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its substituents and the pyridine ring. The pyridine nitrogen atom acts as an electron sink, generally deactivating the ring towards electrophilic substitution. However, the electron-donating effects of the C-2 methyl group (via hyperconjugation) and the C-3 hydroxyl group (via resonance) partially counteract this deactivation. The bromine atom at C-5 exerts a deactivating inductive effect but can participate in directing subsequent reactions. This electronic balance is pivotal to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91420-25-6 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=N1)Br)O | [1] |

| InChI Key | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [1] |

Reactivity and Key Synthetic Transformations

The primary value of this compound in synthetic chemistry lies in its capacity to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The bromine atom at the 5-position is the molecule's most versatile reactive site, serving as an excellent electrophilic partner in numerous palladium-catalyzed reactions.[2][3] These transformations are cornerstones of modern medicinal chemistry for constructing the complex scaffolds of active pharmaceutical ingredients (APIs).[4]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3][5] This reaction is instrumental in synthesizing biaryl compounds, a common motif in pharmaceuticals.[2][6] The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation in the catalytic cycle.[7] For electron-deficient substrates like bromopyridines, bases such as K₃PO₄ or Cs₂CO₃ are often effective.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar bromopyridines.[6][8][9]

-

Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3–5 mol%), and a base like K₃PO₄ (2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio.

-

Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 85–100 °C for 12–24 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-ol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, coupling aryl halides with amines.[10][11][12] This transformation provides a versatile and efficient route to synthesize arylamines, which are prevalent motifs in pharmaceuticals.[10] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the product.[10][11][13] The choice of ligand, base, and solvent is critical for achieving high yields.[10]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.1.2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol; optimization of catalyst, ligand, and base is often required for specific substrates.[2][10]

-

Reactant Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K₃PO₄).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) three times.

-

Solvent and Amine Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the desired primary or secondary amine (1.1–1.5 equiv.).

-

Reaction Execution: Tightly seal the vessel and heat the reaction mixture to 100–110 °C with vigorous stirring for 16–24 hours.

-

Monitoring: Track reaction completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-methylpyridin-3-ol derivative.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position is a key functional handle. It can act as a nucleophile in O-alkylation or O-arylation reactions to form ethers. It is also weakly acidic and can be deprotonated with a suitable base. In the context of cross-coupling reactions, the free hydroxyl group may sometimes interfere with the catalyst or reagents. In such cases, it is advisable to protect it using standard protecting groups for phenols (e.g., methoxymethyl (MOM) ether, silyl ethers) prior to the coupling step, followed by deprotection.

Stability, Storage, and Safety

Chemical Stability

This compound is a moderately stable solid under standard laboratory conditions. However, like many halogenated pyridines, it can be sensitive to:

-

Strong Light: Prone to gradual decomposition upon prolonged exposure to UV light.

-

Strong Bases: While necessary for some reactions, prolonged exposure to strong bases at high temperatures may lead to degradation or side reactions.

-

High Temperatures: Thermal stability is generally good, but decomposition may occur at elevated temperatures over extended periods.

Recommended Storage and Handling

To ensure long-term stability and purity, this compound should be handled with care.

-

Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[14][15] For long-term storage, refrigeration (-20°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[16]

-

Handling: Use in a well-ventilated area, preferably within a fume hood.[14] Avoid generating dust. Employ proper grounding procedures to prevent static discharge.[15] Always use appropriate Personal Protective Equipment (PPE).

Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |

| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure [Warning] |

Source: PubChem CID 13227968[1]

Researchers must wear protective clothing, gloves, and safety glasses or a face shield when handling this compound.[14] An emergency eyewash station and safety shower should be readily accessible.

Representative Synthetic Workflow

The synthesis of functionalized pyridines often involves multi-step sequences. While a direct, high-yield synthesis for this compound is not extensively documented in single publications, a plausible and scalable route can be inferred from the synthesis of its close analog, 5-bromo-2-methylpyridin-3-amine.[17] A common strategy involves building the substituted pyridine ring first, followed by functional group interconversions.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a strategically designed chemical intermediate with immense potential in modern organic synthesis. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which enable the facile and modular construction of novel C-C and C-N bonds. A thorough understanding of its reactivity, coupled with careful consideration of its stability and handling requirements, allows researchers to fully exploit its capabilities. This guide provides the foundational knowledge and practical protocols necessary to integrate this versatile building block into synthetic campaigns, accelerating the discovery and development of next-generation pharmaceuticals and other advanced chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.

-

Akhtar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI. Retrieved from [Link]

- BenchChem. (2025). Unveiling the Reactivity of 5-Bromo-2-methylpyridine: A DFT-Informed Comparative Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. BenchChem.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- BenchChem. (2025). The Strategic Application of 5-Bromo-2-methylpyridine in Modern Medicinal Chemistry: A Guide for Researchers. BenchChem.

- BenchChem. (2025). Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis. BenchChem.

- BenchChem. (2025). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. BenchChem.

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.

-

Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons, Inc. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development. BenchChem.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Loba Chemie. Retrieved from [Link]

Sources

- 1. This compound | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. lobachemie.com [lobachemie.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Key reactions involving 5-Bromo-2-methylpyridin-3-ol

An In-depth Technical Guide to the Core Reactions of 5-Bromo-2-methylpyridin-3-ol

Abstract

This compound is a highly versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic substitution pattern—featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a privileged pyridine core—renders it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom at the C-5 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile and precise installation of diverse carbon and nitrogen-based substituents. This guide provides an in-depth exploration of the core reactions involving this compound, focusing on the mechanistic underpinnings, field-proven experimental protocols, and strategic applications in medicinal chemistry. We will delve into the causality behind experimental choices for cornerstone transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offering a robust framework for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute significantly to molecular recognition and pharmacokinetic profiles. This compound emerges as a particularly powerful synthetic intermediate due to its trifunctional nature:

-

The Pyridine Core: A privileged heterocyclic system known for its role in biologically active compounds.[3]

-

The Bromine Atom: A versatile handle for modern cross-coupling chemistry, allowing for the strategic construction of C-C and C-N bonds. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, enabling selective transformations in molecules containing both halogens.[4][5]

-

The Hydroxyl Group: A nucleophilic center that can be engaged in etherification, esterification, or serve as a directing group, adding another dimension to its synthetic utility.

This guide will focus on the most impactful transformations of this molecule, providing the technical detail necessary for its successful application in a research and development setting.

Synthesis of the Core Scaffold

While various synthetic routes can be envisioned, a common and practical approach to this compound involves the regioselective bromination of the corresponding 2-methylpyridin-3-ol precursor. The hydroxyl group at the 3-position is an activating, ortho-, para-director, which directs the incoming electrophile (bromine) to the C-5 position.

Caption: Synthetic route to this compound.

Key Reaction I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[6][7][8] In the context of this compound, this reaction enables the coupling of the pyridine core with a vast array of commercially available aryl or heteroaryl boronic acids and esters.[4][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[2][10]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][10]

Field-Proven Experimental Protocol

This generalized protocol is based on established methods for the Suzuki coupling of bromopyridine derivatives.[2][7][11] Optimization of catalyst, base, and solvent may be required for specific substrates. The presence of the free hydroxyl group may necessitate the use of non-aqueous bases like K₃PO₄ to avoid side reactions.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent(s) via syringe.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 85–95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[11]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-ol.[6]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.[11]

Data Presentation: Catalyst and Condition Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes conditions used for analogous bromopyridine substrates, providing a valuable starting point for optimization.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 75-85 | Standard conditions for many bromopyridines.[2] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >90 | SPhos is a bulky electron-rich ligand, often effective for challenging substrates.[2] |

| PdCl₂(dppf) | Na₂CO₃ (aq) | Toluene/Dioxane | 85 | >80 | Dppf is a robust ligand, good for a wide range of substrates.[2] |

Key Reaction II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13] This transformation is a powerful tool for installing primary or secondary amines at the C-5 position of the this compound core, a critical step in the synthesis of many biologically active compounds.[1][6]

Mechanistic Overview